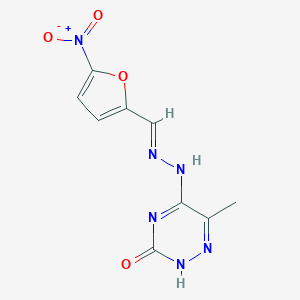
1-Benzyl-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methyl-4-nitrobenzene (BMNB) is a chemical compound that has been widely used in scientific research for its various applications. It is a nitroaromatic compound that has been synthesized and studied for its potential use in the field of organic chemistry, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methyl-4-nitrobenzene is not well understood, but it is believed to involve the reduction of the nitro group to an amino group by nitroreductase enzymes. The resulting amino compound may then undergo further reactions, leading to the formation of various products.
Biochemical and Physiological Effects:
1-Benzyl-2-methyl-4-nitrobenzene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzyl-2-methyl-4-nitrobenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-Benzyl-2-methyl-4-nitrobenzene is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-Benzyl-2-methyl-4-nitrobenzene. One potential direction is the development of new fluorescent probes based on 1-Benzyl-2-methyl-4-nitrobenzene for the detection of nitroreductase activity in cancer cells. Another potential direction is the synthesis of new organic compounds based on 1-Benzyl-2-methyl-4-nitrobenzene for use in medicinal chemistry and agrochemicals. Additionally, the study of the mechanism of action of 1-Benzyl-2-methyl-4-nitrobenzene may lead to the development of new drugs for the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, 1-Benzyl-2-methyl-4-nitrobenzene is a versatile chemical compound that has been widely used in scientific research for its various applications. Its synthesis method is well established, and it has been studied for its potential use in organic chemistry, medicinal chemistry, and biochemistry. 1-Benzyl-2-methyl-4-nitrobenzene has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of 1-Benzyl-2-methyl-4-nitrobenzene have been proposed, highlighting its potential for the development of new drugs and fluorescent probes.
Méthodes De Synthèse
1-Benzyl-2-methyl-4-nitrobenzene can be synthesized by the nitration of 1-benzyl-2-methylbenzene using nitric acid and sulfuric acid. The reaction takes place at a temperature of around 10-15°C, and the product is obtained by recrystallization from ethanol. The yield of the reaction is generally high, and the purity of the product can be confirmed by NMR and IR spectroscopy.
Applications De Recherche Scientifique
1-Benzyl-2-methyl-4-nitrobenzene has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 1-Benzyl-2-methyl-4-nitrobenzene has also been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity in cancer cells. It has been shown to selectively bind to nitroreductase and undergo reduction, resulting in a fluorescent signal that can be detected by fluorescence microscopy.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-11-9-14(15(16)17)8-7-13(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
RORNXXZQQIDZRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)







![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
